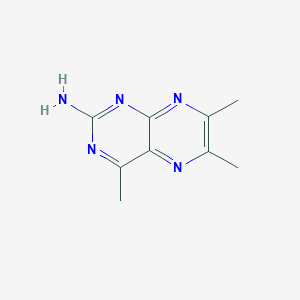
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- (CDMP) is a chemical compound used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. CDMP has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is not fully understood. However, it has been found to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has also been found to have antiviral activity against herpes simplex virus type 1 and type 2. It has been found to have anti-inflammatory activity and has been used in the treatment of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also stable under normal laboratory conditions. However, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has some limitations for lab experiments. It is toxic and requires careful handling. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also expensive, making it less accessible for some research groups.
Orientations Futures
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions. It can be further studied for its antitumor and antiviral activities. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be used as a starting material for the synthesis of new organic compounds with potential drug properties. The mechanism of action of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can be further studied to understand its biochemical and physiological effects. The toxicology of Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- can also be studied to determine its safety for human use.
Conclusion:
In conclusion, Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is a chemical compound that has been extensively used in various scientific research applications. It is synthesized through a chemical reaction between cyclohexanone and benzaldehyde. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been found to have a wide range of biochemical and physiological effects, including antitumor and antiviral activities. It has several advantages for lab experiments but also has some limitations. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has several potential future directions, including further studies on its antitumor and antiviral activities, its mechanism of action, and its toxicology.
Applications De Recherche Scientifique
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- has been extensively used in various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. It has been found to have antitumor and antiviral activities, making it a potential drug candidate.
Propriétés
Numéro CAS |
17622-50-3 |
|---|---|
Nom du produit |
Cyclohexanone, 2,2-dimethyl-6-(phenylmethylene)- |
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
6-benzylidene-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C15H18O/c1-15(2)10-6-9-13(14(15)16)11-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Clé InChI |
USWYHRHBCQIVDR-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1=O)C |
SMILES canonique |
CC1(CCCC(=CC2=CC=CC=C2)C1=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

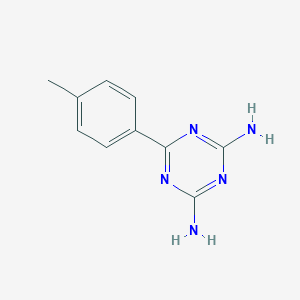
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
![Benzyl (2S)-2-[[(2S)-1-ethoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B101437.png)
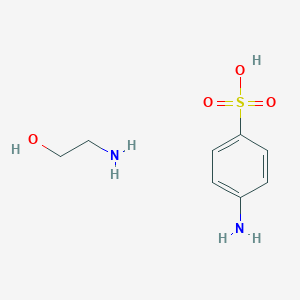
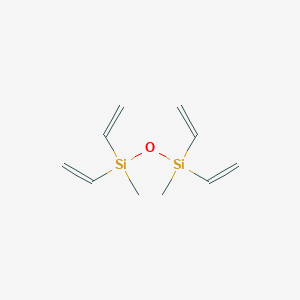




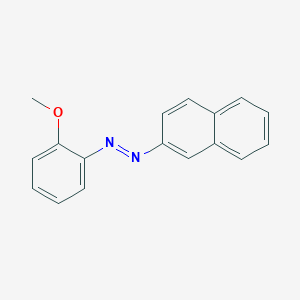
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)


